molecular formula C6H10O2 B030556 2,5-Hexanedione CAS No. 110-13-4

2,5-Hexanedione

Cat. No.: B030556
CAS No.: 110-13-4
M. Wt: 114.14 g/mol
InChI Key: OJVAMHKKJGICOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetonylacetone, also known as 2,5-Hexanedione, is an aliphatic diketone . It is a colorless liquid and is used as a building block for the synthesis of many coordination complexes as well as heterocyclic compounds

Mode of Action

The mode of action of Acetonylacetone is primarily through its tautomeric forms. It exists in equilibrium with a tautomer CH3−C(=O)−CH=C(−OH)−CH3 . These tautomers interconvert so rapidly under most conditions that they are treated as a single compound in most applications . The enol form has C2v symmetry, meaning the hydrogen atom is shared equally between the two oxygen atoms .

Biochemical Pathways

The biosynthetic pathway of Acetonylacetone was constructed by reversing its biodegradation route, and the Acetonylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

Acetogens are anaerobic gram-positive bacteria capable of growth on gaseous substrates: CO2, CO, H2. These bacteria have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .

Result of Action

The result of the action of Acetonylacetone is primarily through its role as a building block in the synthesis of many coordination complexes as well as heterocyclic compounds .

Action Environment

The action of Acetonylacetone is influenced by the environment. The keto and enol tautomers of Acetonylacetone coexist in solution. The enol form is favored in the gas phase and in nonpolar solvents, while the keto form becomes more favorable in polar, hydrogen-bonding solvents, such as water .

Biochemical Analysis

Biochemical Properties

The biosynthetic pathway of Acetonylacetone was constructed by reversing its biodegradation route, and Acetonylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

Cellular Effects

The effects of Acetonylacetone on cells are largely determined by its interactions with various enzymes and proteins. For instance, the production of Acetonylacetone was improved by site-directed mutagenesis of Dke1 .

Molecular Mechanism

At the molecular level, Acetonylacetone interacts with specific amino acid residues, which were selected for enzyme improvement based on sequence alignment and structure analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetonylacetone can change over time. For example, the double-mutant (K15Q/A60D) strain presented the highest Acetonylacetone-producing capacity which is 3.6-fold higher than that of the wild-type protein .

Metabolic Pathways

Acetonylacetone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Chemical Reactions Analysis

Acetonylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: Acetonylacetone can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of acetonylacetone can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acetonylacetone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the carbonyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Acetonylacetone is similar to other diketones such as acetylacetone (2,4-pentanedione) and 2,3-hexanedione. its γ-diketone structure makes it uniquely neurotoxic compared to other diketones . Acetylacetone, for example, is widely used as a building block in organic synthesis and coordination chemistry, but it does not exhibit the same level of neurotoxicity as acetonylacetone .

Similar compounds include:

  • Acetylacetone (2,4-pentanedione)
  • 2,3-Hexanedione
  • 2,4-Hexanedione
  • 2,6-Heptanedione
  • 3,6-Octanedione

Properties

IUPAC Name

hexane-2,5-dione
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InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3
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InChI Key

OJVAMHKKJGICOG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCC(=O)C
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID8030138
Record name 2,5-Hexanedione
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Molecular Weight

114.14 g/mol
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Physical Description

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992), Liquid that slowly turns yellow; [Merck Index] Colorless to amber liquid with a sweet odor; [CAMEO] Yellow liquid; [Alfa Aesar MSDS]
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Boiling Point

376 °F at 760 mmHg (NTP, 1992)
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Flash Point

174 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

0.9737 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.6 mmHg at 77 °F (NTP, 1992), 2.93 [mmHg]
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CAS No.

110-13-4
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Melting Point

22.1 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Hexanedione
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2,5-Hexanedione
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2,5-Hexanedione
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2,5-Hexanedione
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of acetonylacetone?

A1: Acetonylacetone, also known as 2,5-hexanedione, has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. []

Q2: Is there spectroscopic data available for acetonylacetone?

A2: Yes, various spectroscopic techniques have been used to characterize acetonylacetone. These include 1H NMR, IR, and mass spectrometry. [] Researchers have also studied its electron energy-loss spectrum, revealing information about its low-lying, spin-forbidden transitions. []

Q3: How does acetonylacetone react with amines?

A3: Acetonylacetone undergoes a Paal-Knorr reaction with primary amines. This reaction, typically catalyzed by an acid, leads to the formation of N-substituted 2,5-dimethylpyrroles. [, , , , ] This reaction can be facilitated by various catalysts including metal-organic frameworks like MIL-53(Al) [], aluminosilicate zeolites like HZSM-5 [], commercially available aluminas like CATAPAL 200 [], and even simple Brønsted acids like the ionic liquid [DDPA][HSO4]. []

Q4: Can acetonylacetone be used to synthesize other heterocycles besides pyrroles?

A4: Yes, beyond pyrroles, acetonylacetone serves as a building block for other heterocycles. It can react with hydrazine to form pyridazine derivatives. [] Additionally, reactions with ethyl cyanoacetate can yield cyclopenta[b]pyrans, which can be further transformed into pyrindinones. []

Q5: Can acetonylacetone participate in cycloaddition reactions?

A5: Yes, photochemically generated benzonitrile-isopropylide, derived from 3-phenyl-2H-azirine, undergoes cycloaddition with acetonylacetone to form a bis-adduct. []

Q6: Are there any examples of acetonylacetone being used in a Cannizzaro reaction?

A6: Yes, research has shown that acetonylacetone can be used in a Cannizzaro reaction to simultaneously produce 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. []

Q7: What is a notable application of acetonylacetone in polymer analysis?

A7: Acetonylacetone plays a crucial role in the pyrolysis analysis of polymers containing primary amines or carbonyl groups separated by two methylene units. This reaction facilitates unique thermal degradation patterns, enabling qualitative and quantitative analysis by pyrolysis gas chromatography. []

Q8: What is the role of acetonylacetone in studying the acidic properties of zeolites?

A8: Acetonylacetone is used as a probe molecule in the acetonylacetone method to quantify the acid/base properties of zeolites like HZSM-5. This method reveals the presence of basic sites in the catalyst, which may not be detectable using conventional techniques like ammonia TPD or pyridine FTIR. []

Q9: What happens during the electrochemical reduction of acetonylacetone?

A9: Electrochemical reduction of acetonylacetone on a mercury cathode in hydrochloric acid has been studied. The process involves the protonated form of acetonylacetone as the electroactive species. The rate of reduction depends on the preceding protonation step and/or the adsorption of the electroactive species. [] This reduction can yield various products including acetaldehyde, acetone, acetic acid, 2,5-hexanediol, and 2,5-dimethyltetrahydrofuran, depending on the applied potential and reaction conditions. []

Q10: Has the reduction potential of acetonylacetone been measured?

A10: Yes, the reduction potential of acetonylacetone has been measured using a dropping mercury electrode and polarography. The study found that the enol form of acetonylacetone is more easily reduced than the keto form. []

Q11: How does acetonylacetone behave in photochemical reactions?

A11: Acetonylacetone, along with biacetyl and acetylacetone, acts as a potent activator in the photodecoloration of various dyes, including azo, triarylmethane, and anthraquinone dyes. This process, potentially driven by photo-induced energy and electron transfer, offers a more efficient alternative to traditional hydroxyl radical-based dye degradation methods. []

Q12: What happens during the mercury-photosensitized decomposition of acetonylacetone?

A12: The decomposition of acetonylacetone when photosensitized by mercury (Hg(3P1)) proceeds primarily, if not exclusively, by breaking the central bond to form CH3CO and C2H4COCH3 radicals. []

Q13: Has acetonylacetone been investigated for its effects on biological systems?

A13: Research has shown that acetonylacetone can induce changes in the energy-transducing systems of rat liver mitochondria, specifically affecting oxidative phosphorylation. This effect appears to be stereoselective, with different diketones exhibiting varying levels of uncoupling activity. [, ]

Q14: Can acetonylacetone be degraded by microorganisms?

A14: The bacterium Gordonia alkanivorans strain E1 has demonstrated the ability to utilize acetonylacetone as a sole carbon and energy source, indicating its biodegradability. []

Q15: Are there any applications of acetonylacetone in materials science?

A15: Acetonylacetone is utilized in sol-gel processing for the synthesis of titanium dioxide. The concentration of acetonylacetone in the sol-gel solution influences the phase transformation of titanium dioxide during CO2 laser annealing. Lower laser power and higher acetonylacetone concentrations favor the formation of the anatase phase. []

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